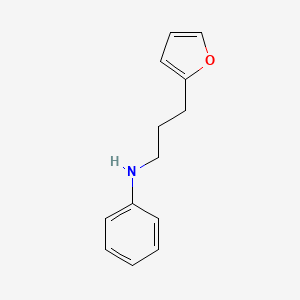

2-Furanpropanamine, N-phenyl-

Description

Historical Context and Evolution of Furanpropanamine Derivatives Research

The journey into the world of furan (B31954) chemistry began with its discovery in the 19th century. Early research focused on understanding the aromatic character and reactivity of the furan ring. Over the decades, the focus has shifted towards the synthesis and application of furan derivatives. While specific historical records detailing the research evolution of "furanpropanamine derivatives" as a distinct class are scarce, the broader history of furan derivatives is well-documented.

The development of synthetic methodologies to introduce various functional groups onto the furan ring has been a continuous effort. The synthesis of furan-containing amines, in particular, has been driven by the quest for new bioactive molecules. The last few decades have witnessed a surge in the exploration of furan derivatives for their potential as antimicrobial, anti-inflammatory, and anticancer agents. nih.govwisdomlib.org This broader research context has paved the way for the investigation of more complex derivatives like N-substituted furanpropanamines.

Significance of the Furanpropanamine Skeleton in Modern Organic Synthesis Research

The furanpropanamine skeleton is a valuable building block in modern organic synthesis due to the unique combination of the furan ring and the flexible propanamine side chain. The furan moiety can participate in a variety of chemical transformations, including electrophilic substitution, cycloaddition reactions, and metal-catalyzed cross-coupling reactions. This allows for the facile introduction of diverse substituents and the construction of more complex molecular architectures.

The propanamine portion of the molecule offers a nucleophilic nitrogen atom, which can be readily modified to introduce a wide range of functional groups. This versatility is crucial for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. The presence of the N-phenyl group in 2-Furanpropanamine, N-phenyl- adds another layer of complexity and potential for fine-tuning the molecule's properties. The aromatic ring can be substituted to alter electronic and steric effects, influencing the compound's binding affinity to biological targets.

The furanpropanamine scaffold is found in various compounds investigated for their biological activities, which underscores its significance. Although direct data on 2-Furanpropanamine, N-phenyl- is limited, the broader class of furan derivatives has shown a wide spectrum of pharmacological effects. ijabbr.comwisdomlib.org

| Potential Biological Activities of Furan Derivatives |

| Antimicrobial |

| Antiviral |

| Anti-inflammatory |

| Anticancer |

| Analgesic |

This diverse bioactivity profile makes the furanpropanamine skeleton an attractive target for the development of new therapeutic agents.

Scope and Research Objectives for 2-Furanpropanamine, N-phenyl-

While specific research on "2-Furanpropanamine, N-phenyl-" is not extensively reported in publicly available literature, its chemical structure suggests several potential research objectives. A primary goal would be the development of an efficient and scalable synthetic route to access this compound and its analogues. This would enable a thorough investigation of its physicochemical properties and biological activities.

Key research objectives could include:

Synthesis and Characterization: Developing a robust synthetic methodology for 2-Furanpropanamine, N-phenyl- and a library of its derivatives with substitutions on both the furan and phenyl rings. Detailed characterization using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) would be essential to confirm their structures.

Exploration of Biological Activity: Screening 2-Furanpropanamine, N-phenyl- and its analogues for a range of biological activities, guided by the known pharmacology of the furan scaffold. This could include assays for antimicrobial, antifungal, anticancer, and anti-inflammatory properties.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of 2-Furanpropanamine, N-phenyl- to understand how changes in its chemical architecture affect its biological activity. This would involve synthesizing derivatives with different substituents and correlating their structural features with their observed biological effects.

The table below outlines some of the key chemical identifiers for the parent compound, 2-Furanpropanamine.

| Compound Name | Molecular Formula | Molecular Weight | CAS Number |

| 2-Furanpropanamine | C7H11NO | 125.17 g/mol | 29937-01-1 |

Further research into N-phenyl substituted derivatives like 2-Furanpropanamine, N-phenyl- would build upon this foundational knowledge and potentially lead to the discovery of novel compounds with valuable applications in science and medicine.

Structure

3D Structure

Properties

CAS No. |

57696-75-0 |

|---|---|

Molecular Formula |

C13H15NO |

Molecular Weight |

201.26 g/mol |

IUPAC Name |

N-[3-(furan-2-yl)propyl]aniline |

InChI |

InChI=1S/C13H15NO/c1-2-6-12(7-3-1)14-10-4-8-13-9-5-11-15-13/h1-3,5-7,9,11,14H,4,8,10H2 |

InChI Key |

GEUJXIVBKSJMDO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NCCCC2=CC=CO2 |

Origin of Product |

United States |

Spectroscopic Characterization Techniques in the Analysis of 2 Furanpropanamine, N Phenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-Dimensional NMR (¹H NMR, ¹³C NMR)

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for the initial characterization of 2-Furanpropanamine, N-phenyl-.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of 2-Furanpropanamine, N-phenyl-, distinct signals are expected for the protons of the furan (B31954) ring, the phenyl ring, the propyl chain, and the amine group. The chemical shift (δ) of these protons is influenced by their local electronic environment.

Furan Protons: The protons on the furan ring are expected to appear in the aromatic region, typically between δ 6.0 and 7.5 ppm. Specifically, the proton at position 5 (H-5) would likely be the most downfield due to the deshielding effect of the oxygen atom.

Phenyl Protons: The protons on the N-phenyl group will also resonate in the aromatic region, generally between δ 6.5 and 7.3 ppm. The exact chemical shifts will depend on the electronic effect of the amine group.

Propyl Chain Protons: The methylene (B1212753) (-CH₂-) and methine (-CH-) protons of the propyl chain will appear in the upfield region. The protons closest to the nitrogen and the furan ring will be more deshielded.

Amine Proton: The N-H proton signal is often broad and its chemical shift can vary depending on the solvent, concentration, and temperature. It is typically expected in the range of δ 3.0-5.0 ppm.

Disclaimer: The following data table contains expected ¹H NMR chemical shifts for 2-Furanpropanamine, N-phenyl-, based on typical values for similar structural motifs. These are not experimentally determined values for this specific compound.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| Furan H-5 | ~7.3 | Doublet of doublets | ~1.8, 0.8 |

| Furan H-3 | ~6.2 | Doublet of doublets | ~3.2, 0.8 |

| Furan H-4 | ~6.0 | Doublet of doublets | ~3.2, 1.8 |

| Phenyl H (ortho) | ~6.6 | Multiplet | |

| Phenyl H (meta) | ~7.1 | Multiplet | |

| Phenyl H (para) | ~6.7 | Multiplet | |

| N-H | 3.0-5.0 | Broad singlet | |

| CH₂ (alpha to furan) | ~2.8 | Multiplet | |

| CH₂ (beta to furan) | ~2.0 | Multiplet | |

| CH₂ (alpha to N) | ~3.2 | Multiplet |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in 2-Furanpropanamine, N-phenyl- will give a distinct signal.

Furan Carbons: The carbons of the furan ring are expected in the range of δ 105-155 ppm. The carbon attached to the oxygen (C-2 and C-5) will be the most downfield.

Phenyl Carbons: The aromatic carbons of the N-phenyl group will appear between δ 110 and 150 ppm. The carbon directly attached to the nitrogen (ipso-carbon) will have a characteristic chemical shift.

Propyl Chain Carbons: The aliphatic carbons of the propyl chain will resonate in the upfield region, typically between δ 20 and 50 ppm.

Disclaimer: The following data table contains expected ¹³C NMR chemical shifts for 2-Furanpropanamine, N-phenyl-, based on typical values for similar structural motifs. These are not experimentally determined values for this specific compound.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Furan C-2 | ~155 |

| Furan C-5 | ~141 |

| Furan C-3 | ~105 |

| Furan C-4 | ~110 |

| Phenyl C (ipso) | ~148 |

| Phenyl C (ortho) | ~113 |

| Phenyl C (meta) | ~129 |

| Phenyl C (para) | ~117 |

| CH₂ (alpha to furan) | ~28 |

| CH₂ (beta to furan) | ~30 |

| CH₂ (alpha to N) | ~45 |

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY, TOCSY)

Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning the signals observed in 1D NMR and for determining the complete molecular structure. wikipedia.orgweebly.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to establish the connectivity of the propyl chain and to assign adjacent protons on the furan and phenyl rings. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that has attached protons. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is crucial for connecting the different fragments of the molecule, such as linking the propyl chain to the furan and N-phenyl groups. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which is essential for determining the three-dimensional structure and conformational preferences of the molecule.

TOCSY (Total Correlation Spectroscopy): TOCSY establishes correlations between all protons within a spin system, which can be particularly useful for identifying all the protons of the propyl chain from a single cross-peak.

Solid-State NMR Techniques (e.g., ¹³C CP-MAS NMR)

Solid-state NMR (ssNMR) is used to study the structure and dynamics of materials in the solid phase. For 2-Furanpropanamine, N-phenyl-, techniques like ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) NMR could provide information about the molecular conformation and packing in the crystalline state. wustl.edu This can reveal the presence of different polymorphs or conformational isomers in the solid form that may not be observable in solution. nih.gov

Advanced NMR Applications for Structural Elucidation (e.g., conformational analysis, tautomerism studies)

Advanced NMR methods can be employed to study dynamic processes such as conformational changes and tautomerism.

Conformational Analysis: The flexibility of the propyl chain and the rotation around the C-N bond can be investigated using variable temperature NMR studies and by measuring NOEs. torvergata.itnih.gov These studies can help to determine the preferred conformation of the molecule in solution.

Tautomerism Studies: While less common for this type of amine, NMR can be used to investigate potential tautomeric equilibria, for example, if other functional groups were present that could lead to proton transfer. researchgate.netacs.org

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 2-Furanpropanamine, N-phenyl- would display characteristic absorption bands corresponding to the vibrations of its various bonds and functional groups.

N-H Stretch: A characteristic absorption for the secondary amine N-H bond is expected in the region of 3300-3500 cm⁻¹. orgchemboulder.com

C-H Stretches: Aromatic C-H stretching vibrations from the furan and phenyl rings are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretches from the propyl chain will appear just below 3000 cm⁻¹. globalresearchonline.net

C=C Stretches: Aromatic C=C stretching vibrations from both the furan and phenyl rings will be observed in the 1450-1600 cm⁻¹ region. researchgate.net

C-N Stretch: The C-N stretching vibration of the aromatic amine is expected in the 1250-1360 cm⁻¹ range.

C-O-C Stretch: The characteristic asymmetric C-O-C stretching of the furan ring should appear around 1010-1250 cm⁻¹. globalresearchonline.netresearchgate.net

Disclaimer: The following data table contains expected FT-IR absorption bands for 2-Furanpropanamine, N-phenyl-, based on typical values for similar functional groups. These are not experimentally determined values for this specific compound.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H Stretch | 3300-3500 |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-2960 |

| Aromatic C=C Stretch | 1450-1600 |

| C-N Stretch | 1250-1360 |

| Furan C-O-C Stretch | 1010-1250 |

| Furan C-H Out-of-Plane Bending | 750-800 |

Raman Spectroscopy (FT-Raman, Surface-Enhanced Raman Scattering)

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about the vibrational modes of a molecule, offering a specific fingerprint for identification.

Fourier-Transform Raman (FT-Raman) Spectroscopy has been utilized for the analysis of compounds structurally related to 2-Furanpropanamine, N-phenyl-. This technique employs a near-infrared laser to excite the sample, which minimizes fluorescence, a common issue with other forms of Raman spectroscopy. The resulting spectrum reveals characteristic peaks corresponding to the vibrational frequencies of specific chemical bonds within the molecule. For 2-Furanpropanamine, N-phenyl-, key vibrational bands would be expected for the furan ring, the N-H bond of the secondary amine, and the various C-H, C-C, and C-N bonds.

Surface-Enhanced Raman Scattering (SERS) offers a significant enhancement of the Raman signal, enabling the detection of trace amounts of an analyte. This is achieved by adsorbing the molecule onto a roughened metal surface, typically silver or gold nanoparticles. While specific SERS studies on 2-Furanpropanamine, N-phenyl- are not widely documented in peer-reviewed literature, the technique has proven effective for related psychoactive substances. The enhancement effect is particularly pronounced for molecules that can closely interact with the metal surface, suggesting that the amine and furan ring of 2-Furanpropanamine, N-phenyl- could be key interaction points.

Mass Spectrometry Methodologies

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an indispensable tool for the identification and structural elucidation of organic molecules.

Ionization Techniques (e.g., Electrospray Ionization Mass Spectrometry)

To be analyzed by mass spectrometry, a molecule must first be ionized. Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar molecules like 2-Furanpropanamine, N-phenyl-. In ESI, a high voltage is applied to a liquid solution of the analyte, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. For 2-Furanpropanamine, N-phenyl-, ESI would typically produce a protonated molecule, [M+H]⁺.

Tandem Mass Spectrometry (MS/MS, CID, HCD, ETD, ECD)

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically used to obtain structural information about a molecule. In an MS/MS experiment, a precursor ion (such as the [M+H]⁺ ion of 2-Furanpropanamine, N-phenyl-) is selected and then fragmented. The resulting product ions are then analyzed to provide insights into the molecule's structure.

Common fragmentation techniques include:

Collision-Induced Dissociation (CID): The precursor ion is collided with an inert gas, leading to fragmentation.

Higher-Energy C-trap Dissociation (HCD): A variation of CID that often produces a greater abundance of low-mass fragment ions.

For 2-Furanpropanamine, N-phenyl-, both CID and HCD would be expected to induce fragmentation at the weakest bonds, providing characteristic product ions. Electron-based fragmentation methods like Electron Transfer Dissociation (ETD) and Electron Capture Dissociation (ECD) are typically used for larger biomolecules and are less commonly applied to small molecules like 2-Furanpropanamine, N-phenyl-.

Direct Mass Spectrometry Sampling Approaches (e.g., Condensed Phase Membrane Introduction Mass Spectrometry)

Direct sampling techniques allow for the rapid analysis of samples with minimal preparation. Condensed Phase Membrane Introduction Mass Spectrometry (CP-MIMS) is one such method where a semi-permeable membrane is used to introduce the analyte directly into the mass spectrometer. This approach could potentially be used for the rapid screening of 2-Furanpropanamine, N-phenyl- in various matrices.

Fragmentation Analysis for Molecular Structure Confirmation

The fragmentation pattern of a molecule in a mass spectrometer is a unique fingerprint that can be used for its identification and structural confirmation. For 2-Furanpropanamine, N-phenyl-, the fragmentation of the protonated molecule would likely involve the cleavage of the bond between the propyl chain and the furan ring, as well as fragmentation of the propyl chain itself. The analysis of these fragment ions allows for the unambiguous confirmation of the molecular structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to electronic transitions within the molecule. The UV-Vis spectrum of 2-Furanpropanamine, N-phenyl- would be expected to show absorption bands characteristic of the phenyl and furan chromophores. While UV-Vis spectroscopy is generally less specific than techniques like mass spectrometry or Raman spectroscopy, it can be a useful tool for preliminary analysis and quantification.

Computational Chemistry and Theoretical Studies of 2 Furanpropanamine, N Phenyl

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of a molecule at the atomic level.

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Electronegativity, Electrophilicity Index, Dipole Moment)The electronic properties of 2-Furanpropanamine, N-phenyl- would be elucidated by analyzing its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests the molecule is more easily excitable and more reactive.

Global Reactivity Descriptors: From the HOMO and LUMO energies, other important properties can be calculated. These include electronegativity (the power to attract electrons), chemical hardness (resistance to change in electron distribution), and the electrophilicity index (a measure of electrophilic character).

A hypothetical data table for these properties would look as follows:

| Property | Symbol | Value (Units) |

| HOMO Energy | EHOMO | Data N/A |

| LUMO Energy | ELUMO | Data N/A |

| HOMO-LUMO Gap | ΔE | Data N/A |

| Electronegativity | χ | Data N/A |

| Chemical Hardness | η | Data N/A |

| Electrophilicity Index | ω | Data N/A |

| Dipole Moment | µ | Data N/A |

| Note: Specific values for 2-Furanpropanamine, N-phenyl- are not available from the conducted searches. |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations could be used to study the behavior of 2-Furanpropanamine, N-phenyl- over time. Unlike quantum calculations that often model a single, static molecule, MD simulates the movement and interaction of atoms and molecules based on classical mechanics. An MD simulation would provide insights into the conformational flexibility of the molecule, its interactions with solvent molecules (like water), and its dynamic behavior in a biological or chemical system.

Reactivity and Stability Investigations

Global Chemical Reactivity Descriptors

Global chemical reactivity descriptors are fundamental concepts in Density Functional Theory (DFT) that quantify the stability and reactivity of a molecule. These descriptors are derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Key descriptors include:

Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO.

Chemical Hardness (η): Measures resistance to change in electron distribution. Calculated as η = (I - A) / 2. A harder molecule is generally less reactive.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating a higher propensity for chemical reactions.

Electronegativity (χ): The power of an atom or molecule to attract electrons. Calculated as χ = (I + A) / 2.

Electrophilicity Index (ω): Measures the ability of a species to accept electrons. Calculated as ω = χ² / (2η).

Table 1: Hypothetical Global Chemical Reactivity Descriptors for 2-Furanpropanamine, N-phenyl-

| Parameter | Symbol | Value (eV) |

|---|---|---|

| HOMO Energy | EHOMO | - |

| LUMO Energy | ELUMO | - |

| Energy Gap | ΔE | - |

| Ionization Potential | I | - |

| Electron Affinity | A | - |

| Electronegativity | χ | - |

| Chemical Hardness | η | - |

| Chemical Softness | S | - |

| Electrophilicity Index | ω | - |

Molecular Electrostatic Potential (MEP) Maps and Fukui Functions

Molecular Electrostatic Potential (MEP) Maps are visual tools that illustrate the charge distribution within a molecule. They map the electrostatic potential onto the electron density surface, using a color spectrum to denote different potential values. Red typically indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), prone to nucleophilic attack. For 2-Furanpropanamine, N-phenyl-, an MEP map would highlight the nitrogen and oxygen atoms as likely sites for electrophilic interaction.

Fukui Functions provide a more quantitative measure of local reactivity. They describe the change in electron density at a specific point in the molecule when an electron is added or removed. This allows for the precise identification of the atoms most likely to participate in electrophilic, nucleophilic, or radical attacks.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis examines the electronic structure of a molecule in terms of localized bonds and lone pairs, providing a chemist-friendly picture of bonding. wikipedia.orgacadpubl.eu This method investigates charge delocalization by analyzing the interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions quantifies the extent of hyperconjugation. A higher E(2) value indicates a stronger interaction and greater molecular stability. For 2-Furanpropanamine, N-phenyl-, NBO analysis would reveal key interactions, such as those involving the lone pairs on the nitrogen and oxygen atoms and the π-systems of the furan (B31954) and phenyl rings.

Table 2: Hypothetical NBO Analysis for 2-Furanpropanamine, N-phenyl- (Major Interactions)

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| - | - | - |

| - | - | - |

| - | - | - |

Thermochemical Parameters (Enthalpy, Gibbs Free Energy, Entropy)

Computational methods can accurately predict the thermochemical properties of a molecule in its ground state. These parameters are crucial for understanding the stability and spontaneity of chemical reactions.

Enthalpy (H): Represents the total heat content of the system.

Gibbs Free Energy (G): Determines the spontaneity of a process at constant temperature and pressure. A negative change in G indicates a spontaneous reaction.

Entropy (S): A measure of the disorder or randomness of a system.

Calculations of these parameters for 2-Furanpropanamine, N-phenyl- would provide a baseline for its thermodynamic stability.

Table 3: Hypothetical Thermochemical Parameters for 2-Furanpropanamine, N-phenyl-

| Parameter | Value |

|---|---|

| Enthalpy (H) | - (kcal/mol) |

| Gibbs Free Energy (G) | - (kcal/mol) |

| Entropy (S) | - (cal/mol·K) |

Computational Studies of Reaction Mechanisms and Transition States

Beyond static properties, computational chemistry can map out entire reaction pathways. By calculating the energies of reactants, products, intermediates, and transition states, a potential energy surface for a given reaction can be constructed. This allows for the determination of activation energies, which are critical for understanding reaction kinetics. For 2-Furanpropanamine, N-phenyl-, such studies could investigate, for example, the mechanism of its synthesis, its metabolism, or its interaction with biological targets. These calculations would identify the most plausible reaction pathways and the structures of the high-energy transition states that govern the reaction rates.

Reaction Mechanisms and Kinetics of 2 Furanpropanamine, N Phenyl Transformations

Proposed Reaction Pathways

The transformations of 2-Furanpropanamine, N-phenyl- can proceed through several distinct mechanistic routes, including nucleophilic additions, electrophilic aromatic substitutions, and cycloadditions. The preferred pathway is dictated by the specific reagents and reaction conditions employed.

In the context of nucleophilic addition reactions, the nitrogen atom of the secondary amine in 2-Furanpropanamine, N-phenyl- possesses a lone pair of electrons, rendering it nucleophilic. This allows it to attack electrophilic centers, most notably the carbon atom of a carbonyl group. masterorganicchemistry.comlibretexts.org The general mechanism involves the attack of the amine on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.orgyoutube.com Subsequent proton transfer and elimination of a water molecule can lead to the formation of an iminium ion, which can then be reduced to a more substituted amine.

The reactivity of the amine in 2-Furanpropanamine, N-phenyl- as a nucleophile is influenced by both electronic and steric factors. The phenyl group, being weakly electron-withdrawing, slightly reduces the nucleophilicity of the nitrogen compared to a simple dialkylamine. The bulky nature of both the N-phenyl group and the 2-furanpropyl group can also sterically hinder its approach to highly substituted electrophilic centers.

A plausible nucleophilic addition pathway for 2-Furanpropanamine, N-phenyl- is its reaction with aldehydes or ketones. The mechanism for this reaction is outlined below:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-Furanpropanamine, N-phenyl- attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This results in the formation of a zwitterionic tetrahedral intermediate.

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, yielding a neutral carbinolamine.

Protonation of Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, forming a good leaving group (water).

Elimination of Water: The lone pair on the nitrogen atom assists in the elimination of a water molecule, leading to the formation of a resonance-stabilized iminium ion.

Deprotonation: A base removes a proton from the nitrogen, resulting in the final enamine product, or the iminium ion can be trapped by a reducing agent.

Furthermore, multicomponent reactions involving furans, amines, and other reagents have been reported. For instance, a one-pot furan-thiol-amine reaction proceeds through the oxidation of the furan (B31954) ring to generate cis-2-butene-1,4-dial, which then undergoes a 1,4-addition with a thiol, followed by trapping with an amine and subsequent rearrangement and aromatization to form a substituted pyrrole. nih.gov This suggests that under oxidative conditions, the furan moiety of 2-Furanpropanamine, N-phenyl- could potentially undergo ring-opening, leading to more complex transformations initiated by nucleophilic attack.

Both the furan and phenyl rings in 2-Furanpropanamine, N-phenyl- are susceptible to electrophilic aromatic substitution (EAS). However, their relative reactivities and the directing effects of the substituents differ significantly.

Furan Ring Substitution: The furan ring is a π-rich heterocycle and is considerably more reactive towards electrophiles than benzene. pearson.comchemicalbook.com The oxygen atom in the furan ring donates electron density through resonance, activating the ring for electrophilic attack. pearson.com Substitution occurs preferentially at the C2 (α) position because the intermediate carbocation (sigma complex) is more stabilized by resonance, with three contributing resonance structures, compared to attack at the C3 (β) position, which yields an intermediate with only two resonance structures. chemicalbook.comstudy.compearson.com The 2-propanamine, N-phenyl- substituent at the C2 position would sterically hinder attack at that position to some extent, potentially leading to substitution at the C5 position.

Phenyl Ring Substitution: The nitrogen atom attached to the phenyl ring is a powerful activating group and an ortho, para-director due to the donation of its lone pair of electrons into the aromatic system through resonance. This increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack. The propyl chain connecting the furan ring to the nitrogen has a minor inductive effect.

The relative reactivity of the two rings is a key consideration. Given that furan is significantly more activated towards electrophilic substitution than an N-alkylaniline, it is highly probable that under typical EAS conditions, substitution will occur preferentially on the furan ring.

| Ring System | Activating/Deactivating Group | Directing Effect | Predicted Position of Substitution |

| Furan | -CH₂CH₂CH₂NH(Ph) | Activating | C5 |

| Phenyl | -NH(CH₂CH₂CH₂-furan) | Activating | ortho, para |

The furan ring in 2-Furanpropanamine, N-phenyl- can participate as a 4π component (a conjugated diene) in cycloaddition reactions, most notably the Diels-Alder reaction. quora.comresearchgate.net Furans typically react with electron-deficient dienophiles to form oxabicyclic adducts. quora.comsemanticscholar.org The reaction of furan with dienophiles like maleimides is a well-established method for constructing oxanorbornene frameworks. semanticscholar.orgmdpi.com

The proposed pathway for a Diels-Alder reaction involving 2-Furanpropanamine, N-phenyl- would be a [4+2] cycloaddition between the furan ring and a suitable dienophile. The stereochemical outcome of this reaction can be either endo or exo, with the endo product often being kinetically favored, while the exo product is typically more thermodynamically stable. semanticscholar.org The reversibility of the furan/maleimide Diels-Alder reaction is a notable feature, often influenced by temperature. researchgate.net

Higher-order cycloaddition reactions involving furan derivatives have also been explored. For example, 5-substituted-furan-2-(3H)-ones can act as 2π components in [8+2] cycloadditions with 8,8-dicyanoheptafulvene. acs.org This suggests that if the furan ring in 2-Furanpropanamine, N-phenyl- were to be oxidized to a furanone, it could potentially engage in these higher-order cycloadditions.

Mechanistic Investigations using In-Situ Spectroscopic Monitoring

Detailed mechanistic investigations of the transformations of 2-Furanpropanamine, N-phenyl- would greatly benefit from the use of in-situ spectroscopic techniques. These methods allow for the real-time monitoring of reactant consumption, product formation, and the detection of transient intermediates without the need for sample isolation. spectroscopyonline.comresearchgate.net

Potential Spectroscopic Monitoring Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR is a powerful tool for elucidating reaction mechanisms. researchgate.net By monitoring changes in the 1H and 13C NMR spectra over time, one could track the disappearance of signals corresponding to 2-Furanpropanamine, N-phenyl- and the appearance of new signals from products. This would be particularly useful for distinguishing between isomers formed during electrophilic aromatic substitution or cycloaddition reactions.

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques can monitor changes in functional groups throughout a reaction. researchgate.net For instance, in a nucleophilic addition to a carbonyl, the disappearance of the C=O stretching frequency and the appearance of C-N and O-H stretching frequencies could be tracked. Raman spectroscopy, in particular, can be advantageous for monitoring reactions in aqueous media.

UV-Visible Spectroscopy: If the reactants, intermediates, or products possess distinct chromophores, UV-Vis spectroscopy can be employed to monitor their concentrations. For example, the formation of highly conjugated systems often results in a bathochromic shift (a shift to longer wavelengths) in the absorption spectrum. The reaction between activated furans and amines is known to produce a distinct color change, which can be monitored by UV-Vis spectroscopy to determine reaction kinetics and detection limits. scribd.com

Kinetic Studies and Reaction Rate Determination

Kinetic studies are fundamental to quantifying the rate of a chemical reaction and elucidating its mechanism. For the transformations of 2-Furanpropanamine, N-phenyl-, determining the reaction order with respect to each reactant and the activation energy would provide valuable mechanistic insights.

Hypothetical Rate Law for Nucleophilic Addition:

For the reaction of 2-Furanpropanamine, N-phenyl- (A) with an aldehyde (B) under acidic catalysis (H+), a plausible rate law, assuming the nucleophilic attack is the rate-determining step, would be:

Rate = k [A] [B] [H+]

Factors Influencing Reaction Rates:

Temperature: Increasing the temperature generally increases the reaction rate by providing more molecules with sufficient energy to overcome the activation energy barrier.

Concentration: The rate of reaction is typically dependent on the concentration of the reactants, as described by the rate law.

Catalyst: The presence of a catalyst can significantly increase the reaction rate by providing an alternative reaction pathway with a lower activation energy. For example, acid catalysis is crucial for many nucleophilic additions to carbonyls.

Solvent: The polarity and protic/aprotic nature of the solvent can influence reaction rates by stabilizing or destabilizing reactants, transition states, and intermediates.

Below is a table summarizing the expected qualitative effects of substituents on the rate of electrophilic aromatic substitution for the two aromatic rings in 2-Furanpropanamine, N-phenyl-.

| Reaction | Ring System | Substituent Effect | Expected Relative Rate |

| Nitration | Furan | Activating | Very Fast |

| Nitration | Phenyl | Activating | Fast |

| Nitration | Benzene | (Reference) | Moderate |

Chain Reaction Mechanisms Involving N-Phenyl Amines

While ionic mechanisms are common for the reactions discussed, the possibility of radical chain reactions involving 2-Furanpropanamine, N-phenyl- should also be considered, particularly under photochemical or high-temperature conditions, or in the presence of radical initiators.

A general radical chain reaction mechanism consists of three main stages:

Initiation: The formation of reactive radical species. This can be achieved by the homolytic cleavage of a weak bond in an initiator molecule (e.g., peroxides, AIBN) upon heating or irradiation.

Propagation: A sequence of steps where a radical reacts with a stable molecule to form a new radical, which then continues the chain. For 2-Furanpropanamine, N-phenyl-, a radical could abstract a hydrogen atom from the carbon alpha to the nitrogen and the furan ring, or from the carbon alpha to the nitrogen and the phenyl ring. The resulting radical would be stabilized by resonance with both the furan and phenyl rings.

Termination: The destruction of radicals, typically by their combination or disproportionation, which terminates the chain reaction.

The presence of the N-phenyl group can influence radical reactions. The nitrogen lone pair can participate in stabilizing adjacent radicals through resonance. Furthermore, the aromatic rings themselves can be sites of radical attack or can stabilize radicals formed on the side chain. The specific pathways and products of such chain reactions would depend heavily on the reaction conditions and the nature of the radical species involved.

Crystal Structure Analysis and Solid State Characteristics of 2 Furanpropanamine, N Phenyl

Single Crystal X-ray Diffraction for Molecular and Crystal Structure Determination

No published single-crystal X-ray diffraction studies for 2-Furanpropanamine, N-phenyl- were found. This type of analysis would be required to determine key crystallographic parameters such as the crystal system, space group, and unit cell dimensions, which are currently unknown for this compound.

Analysis of Molecular Conformation and Geometric Parameters in the Solid State

The determination of molecular conformation, including bond lengths, bond angles, and dihedral angles in the solid state, is a direct result of single-crystal X-ray diffraction analysis. As no such data is available for 2-Furanpropanamine, N-phenyl-, a scientifically accurate discussion of its geometric parameters cannot be conducted.

Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding, C-H...π Interactions)

Understanding the intermolecular forces that govern the packing of molecules in a crystal lattice, such as hydrogen bonds and C-H...π interactions, also requires a known crystal structure. The identification and analysis of these packing motifs are predicated on having the precise coordinates of the atoms within the unit cell. For 2-Furanpropanamine, N-phenyl-, this information is not publicly available.

Polymorphism and Solid-State Tautomerism Studies

Studies into polymorphism (the ability of a substance to exist in more than one crystal form) and solid-state tautomerism (the existence of different structural isomers in equilibrium) are advanced topics in materials science that necessitate extensive experimental data. An investigation into these phenomena for 2-Furanpropanamine, N-phenyl- would first require the isolation and structural characterization of at least one crystalline form. No such studies have been reported in the accessible scientific literature.

Advanced Organic Synthesis Applications and Derivatization Strategies for 2 Furanpropanamine, N Phenyl

Utilization as a Versatile Synthetic Building Block

2-Furanpropanamine, N-phenyl- serves as a foundational component in the construction of more complex molecular architectures. Its utility stems from the presence of three key functional regions: the reactive furan (B31954) heterocycle, the nucleophilic secondary amine, and the aromatic phenyl group. This trifecta of reactivity allows for a modular approach to synthesis, where each part of the molecule can be selectively modified to build intricate and functionally diverse compounds.

The strategic combination of these reactive sites makes 2-Furanpropanamine, N-phenyl- a key intermediate in the synthesis of novel heterocyclic compounds, which are scaffolds of significant interest in medicinal chemistry and materials science.

Derivatization for the Development of Novel Chemical Entities

The inherent reactivity of 2-Furanpropanamine, N-phenyl- allows for extensive derivatization to generate novel chemical entities with tailored properties. Key strategies for its modification include acylation and amidation reactions, functionalization of the furan ring, and reactions involving the amine functionality.

Acylation and Amidation Reactions

The secondary amine of 2-Furanpropanamine, N-phenyl- readily undergoes acylation with acyl chlorides or anhydrides in the presence of a base to form the corresponding N-acyl derivatives. Similarly, amidation reactions with carboxylic acids, often facilitated by coupling agents, yield N-amido compounds. These reactions are fundamental in peptide synthesis and for introducing a wide variety of functional groups.

For instance, reaction with benzoyl chloride in the presence of a non-nucleophilic base like pyridine or triethylamine would yield N-benzoyl-2-furanpropanamine, N-phenyl-. The choice of acylating or amidating agent is vast, allowing for the introduction of aliphatic, aromatic, and heterocyclic moieties, each imparting distinct properties to the final product.

| Reagent | Reaction Type | Product Class |

| Acyl Halides (e.g., Acetyl Chloride) | Acylation | N-Acyl-2-furanpropanamine, N-phenyl- derivatives |

| Carboxylic Anhydrides | Acylation | N-Acyl-2-furanpropanamine, N-phenyl- derivatives |

| Carboxylic Acids + Coupling Agent | Amidation | N-Amido-2-furanpropanamine, N-phenyl- derivatives |

Functionalization of the Furan Ring

The furan ring in 2-Furanpropanamine, N-phenyl- is susceptible to electrophilic substitution, typically at the C5 position due to the activating effect of the oxygen atom. Reactions such as Friedel-Crafts acylation can be employed to introduce acyl groups onto the furan ring. For this to be successful, the amine functionality often requires protection to prevent it from reacting with the Lewis acid catalyst.

Metalation of the furan ring, for example, through lithiation at the C5 position, followed by quenching with an electrophile, offers another powerful strategy for introducing a wide range of substituents, including halogens, carboxyl groups, and other carbon-based functionalities. This approach provides a regioselective method for elaborating the furan scaffold.

| Reaction Type | Reagents | Position of Functionalization |

| Friedel-Crafts Acylation | Acyl Chloride + Lewis Acid | C5-position of the furan ring |

| Metalation-Electrophilic Quench | Organolithium reagent then Electrophile | C5-position of the furan ring |

Reactions Involving the Amine Functionality

Beyond acylation and amidation, the secondary amine of 2-Furanpropanamine, N-phenyl- can undergo various other transformations. N-alkylation can be achieved using alkyl halides, providing access to tertiary amines with diverse substitution patterns. The specific conditions for these reactions, such as the choice of solvent and base, can be optimized to achieve high yields. Reductive amination with aldehydes or ketones is another route to elaborate the amine substituent.

Exploration as Precursors in Materials Science Research

The unique chemical structure of 2-Furanpropanamine, N-phenyl- makes it an attractive monomer for the synthesis of novel polymers. The presence of the furan ring and the amine functionality allows for its incorporation into polymer backbones through polycondensation reactions.

Furan-containing polyamides can be synthesized by reacting furan-based diamines with dicarboxylic acids or their derivatives. magtech.com.cnresearchgate.net These materials are of interest as bio-based alternatives to conventional petroleum-derived polymers. mdpi.com The rigidity of the furan ring can impart desirable thermal and mechanical properties to the resulting polyamides. The N-phenyl group can further influence the polymer's properties, such as its solubility and processability.

Furthermore, the furan moiety can participate in Diels-Alder reactions, which can be utilized for cross-linking polymer chains or for creating thermally reversible materials. This "click" chemistry approach is highly efficient and allows for the development of smart materials with tunable properties. The potential to create conductive polymers is another area of interest, where the conjugated system of the furan ring could be exploited.

Development of Analytical Reagents and Methodological Tools

Derivatives of 2-Furanpropanamine, N-phenyl- have potential applications as analytical reagents. The amine functionality can be used as a reactive handle for derivatization in chromatographic methods. For instance, reaction with a fluorescent tagging agent can enable sensitive detection in high-performance liquid chromatography (HPLC). Pre-column derivatization of analytes containing reactive functional groups with a derivative of 2-Furanpropanamine, N-phenyl- could enhance their chromatographic separation and detection.

The furan ring and the phenyl group can also be part of a chromophoric or fluorophoric system. Modification of these rings can be used to develop new colorimetric or fluorescent probes for the detection of specific analytes. The ability of the furan oxygen and the amine nitrogen to coordinate with metal ions also suggests the potential for developing ligands for metal ion analysis. nih.gov For example, the development of HPLC methods often involves pre-column derivatization to improve the detectability of analytes. squ.edu.om A suitably functionalized derivative of 2-Furanpropanamine, N-phenyl- could serve as such a derivatizing agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.